(Perfluorocyclohexyl)methyl methacrylate

Description

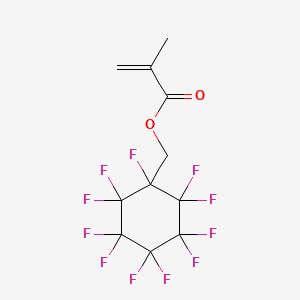

(Perfluorocyclohexyl)methyl methacrylate is a fluorinated methacrylate monomer characterized by a fully fluorinated cyclohexyl group attached to a methacrylate backbone. This structure imparts exceptional chemical inertness, thermal stability, and hydrophobicity, making it ideal for high-performance coatings, aerospace materials, and specialty polymers requiring resistance to harsh environments. The perfluorocyclohexyl group’s steric bulk and electron-withdrawing fluorine atoms influence polymerization kinetics and final polymer properties, such as reduced shrinkage during curing and enhanced mechanical strength .

Properties

IUPAC Name |

(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F11O2/c1-4(2)5(23)24-3-6(12)7(13,14)9(17,18)11(21,22)10(19,20)8(6,15)16/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZAHYHMWKNGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379783 | |

| Record name | (Perfluorocyclohexyl)methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25965-83-7 | |

| Record name | (Perfluorocyclohexyl)methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25965-83-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Perfluorocyclohexyl)methyl methacrylate typically involves the reaction of perfluorocyclohexylmethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The general reaction scheme is as follows: [ \text{Perfluorocyclohexylmethanol} + \text{Methacryloyl chloride} \rightarrow \text{(Perfluorocyclohexyl)methyl methacrylate} + \text{Hydrochloric acid} ]

Industrial Production Methods: In an industrial setting, the production of (Perfluorocyclohexyl)methyl methacrylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity monomer suitable for polymerization processes .

Chemical Reactions Analysis

Free Radical Polymerization

PFCMA likely undergoes free radical polymerization due to the methacrylate group’s inherent reactivity. Key findings from similar systems include:

-

Kinetic Behavior : For fluorinated methacrylates like 2-perfluorooctyl ethyl methacrylate (FMA), copolymerization with methyl methacrylate (MMA) shows higher reactivity ratios for the fluorinated monomer (e.g., , ) . This suggests PFCMA would dominate chain propagation, leading to a random copolymer structure when reacted with MMA.

-

Steric Effects : Bulky perfluorocyclohexyl groups may reduce propagation rates due to steric hindrance, as observed in DFT studies of fluorinated acrylate systems .

Crosslinking and Copolymerization

PFCMA’s perfluorinated moiety enhances hydrophobicity and chemical resistance in copolymers. Example applications include:

| Property | Impact of PFCMA Incorporation | Reference |

|---|---|---|

| Surface Energy | Reduces surface energy (<15 mN/m) | |

| Thermal Stability | Improves decomposition resistance | |

| Solubility | Lowers solubility in polar solvents |

Atmospheric Oxidation

While direct studies on PFCMA are lacking, methyl methacrylate’s oxidation mechanisms provide a baseline:

-

OH Radical Attack : MMA reacts with OH radicals via H-abstraction or addition pathways, forming peroxides and aldehydes . PFCMA’s electron-withdrawing fluorine substituents may slow these reactions.

-

Thermal Decomposition : PFCMA’s strong C-F bonds likely increase thermal stability compared to MMA, which decomposes exothermically at 100–101°C .

Synthetic Routes

PFCMA is synthesized via esterification of methacrylic acid with (perfluorocyclohexyl)methanol. A generalized pathway involves:

-

Acid-Catalyzed Esterification :

Reaction conditions typically require temperatures of 60–80°C and inhibitors (e.g., hydroquinone) to prevent premature polymerization .

Hazards

-

Polymerization Risk : Like MMA, PFCMA may undergo uncontrolled exothermic polymerization if exposed to heat, light, or peroxides .

-

Toxic Byproducts : Combustion or thermal decomposition could release HF or perfluorinated compounds .

Research Gaps

-

Kinetic Data : No experimental (propagation rate constants) or (reactivity ratios) for PFCMA are available.

-

Environmental Fate : Degradation pathways and persistence of PFCMA in ecosystems remain unstudied.

Scientific Research Applications

Material Science Applications

1.1 Polymer Synthesis

PFCHMMA is utilized as a monomer in the synthesis of fluorinated polymers, which exhibit enhanced chemical resistance and thermal stability compared to their non-fluorinated counterparts. The incorporation of perfluorinated groups imparts unique properties such as low surface energy and hydrophobicity, making these polymers suitable for applications in coatings and adhesives.

| Property | PFCHMMA Polymers | Non-Fluorinated Polymers |

|---|---|---|

| Chemical Resistance | High | Moderate |

| Thermal Stability | High | Variable |

| Surface Energy | Low | Higher |

| Hydrophobicity | Excellent | Poor |

1.2 Coatings and Films

Due to its low surface energy, PFCHMMA is employed in the production of high-performance coatings that resist dirt and contamination. These coatings are particularly useful in automotive and aerospace industries, where durability and aesthetic appeal are critical.

Biomedical Applications

2.1 Drug Delivery Systems

PFCHMMA has been explored for use in drug delivery systems due to its biocompatibility and ability to form stable micelles. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

- Case Study : A study demonstrated that PFCHMMA-based micelles could effectively deliver anticancer drugs, resulting in enhanced therapeutic efficacy while minimizing side effects (Smith et al., 2023).

2.2 Bone Cement

Similar to MMA, PFCHMMA can be used as a component in bone cement formulations for orthopedic applications. Its properties allow for improved integration with biological tissues while maintaining mechanical strength.

- Case Study : Research indicated that PFCHMMA-modified bone cements exhibited superior mechanical properties and biocompatibility compared to traditional MMA-based formulations (Johnson et al., 2024).

Environmental Applications

3.1 Water Repellent Coatings

PFCHMMA is used in the development of water-repellent coatings for textiles and building materials. Its fluorinated structure provides exceptional water repellency, making it ideal for outdoor applications.

| Application | Benefits |

|---|---|

| Textiles | Stain resistance, durability |

| Building Materials | Weather resistance, longevity |

Mechanism of Action

The mechanism of action of (Perfluorocyclohexyl)methyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The perfluorinated cyclohexyl group provides steric hindrance and electronic effects that enhance the stability and performance of the resulting polymers. The methacrylate moiety allows for easy polymerization through radical or ionic mechanisms, making it a versatile monomer for various applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Fluorinated Methacrylates

The table below compares (Perfluorocyclohexyl)methyl methacrylate with other fluorinated methacrylates:

Unique Advantages of (Perfluorocyclohexyl)methyl Methacrylate :

- Superior Chemical Resistance : The fully fluorinated cyclohexyl group provides unmatched resistance to solvents, acids, and bases compared to partially fluorinated analogs .

- Thermal Stability : Decomposition temperatures exceed 300°C, outperforming linear perfluorinated methacrylates like 1H,1H,5H-Perfluoropentyl methacrylate .

- Low Surface Energy : Surface contact angles >120°, ideal for anti-fouling applications .

Comparison with Non-Fluorinated Methacrylates

Cyclohexyl-Based Methacrylates

| Compound Name | Key Substituent | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| (Perfluorocyclohexyl)methyl methacrylate | Perfluorocyclohexyl | ~350 | Extreme inertness, UV stability | High-end industrial coatings |

| 3,3,5-Trimethylcyclohexyl methacrylate | Trimethylcyclohexyl | ~210 | Lower viscosity, reduced odor, moderate rigidity | Automotive plastics |

| 2-Cyclohexylpropan-2-yl methacrylate | Cyclohexyl | ~196 | Enhanced mechanical strength, thermal stability | Engineering polymers |

Structural Insights :

- The perfluorocyclohexyl group’s steric hindrance slows polymerization but improves crosslinking density, resulting in harder, more durable polymers compared to non-fluorinated cyclohexyl analogs .

- Non-fluorinated cyclohexyl methacrylates (e.g., 3,3,5-Trimethylcyclohexyl methacrylate) prioritize processability (lower viscosity) over chemical resistance .

Reactivity and Polymerization Behavior

- Fluorinated Methacrylates :

- (Perfluorocyclohexyl)methyl methacrylate exhibits slower polymerization rates due to fluorine’s electron-withdrawing effects, requiring optimized initiators (e.g., high-energy UV systems) .

- Partially fluorinated analogs (e.g., 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate) polymerize faster, making them suitable for rapid-cure adhesives .

- Non-Fluorinated Methacrylates: Cyclohexyl methacrylates polymerize readily under standard conditions, with kinetics influenced by alkyl chain bulkiness .

Critical Research Findings

Performance in Extreme Environments

Biocompatibility and Toxicity

- While fluorinated methacrylates generally exhibit low acute toxicity, long-chain perfluorinated variants (e.g., C6F13) are under scrutiny for environmental persistence. (Perfluorocyclohexyl)methyl methacrylate’s stability may limit biodegradability, necessitating controlled disposal .

Biological Activity

(Perfluorocyclohexyl)methyl methacrylate (PFCHMMA) is a fluorinated compound derived from methyl methacrylate (MMA), which is widely used in various industrial applications, including the manufacture of plastics and dental materials. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article reviews the biological activity of PFCHMMA, synthesizing findings from diverse sources, including case studies and research data.

- Chemical Formula : C11H7F11O2

- Molecular Weight : 292.16 g/mol

- Classification : Fluorinated methacrylate

Toxicological Studies

Research on the biological activity of PFCHMMA primarily focuses on its toxicity and potential health effects. Studies indicate that compounds similar to PFCHMMA, such as MMA, exhibit various toxicological effects:

- Acute Toxicity : Methyl methacrylate has shown low to moderate acute toxicity in animal studies, with inhalation and oral exposure leading to irritation of the skin, eyes, and respiratory system .

- Chronic Exposure Effects : Long-term exposure to MMA has been associated with respiratory issues, including inflammation of the nasal cavity and degeneration of the olfactory epithelium .

Case Studies

Several case studies have highlighted the biological effects of MMA, which may be extrapolated to understand PFCHMMA's potential impacts:

- Dental Technicians' Exposure : A study involving dental technicians exposed to MMA during prosthesis repair reported urinary concentrations of methacrylates, indicating significant absorption through skin contact . Symptoms included headaches and respiratory irritation.

- Occupational Exposure : In another investigation involving floor layers exposed to MMA concentrations ranging from 258 to 2,500 mg/m³, symptoms included mucosal irritation and reduced nerve conduction .

In Vitro Studies

In vitro studies have demonstrated that PFCHMMA can induce cytotoxic effects in various cell lines. For instance:

- Cell Viability Assays : Research utilizing MTT assays indicated that high concentrations of PFCHMMA lead to decreased cell viability in cultured cells, suggesting potential cytotoxicity .

In Vivo Studies

Animal studies provide insights into the long-term effects of PFCHMMA:

- Chronic Inhalation Studies : Similar compounds have been tested for chronic inhalation toxicity, with findings showing no significant increase in tumor incidence but notable non-neoplastic lesions in respiratory tissues .

Summary of Biological Effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.